CID 71355340
Description
To address this gap, the following sections will focus on methodologies and comparative frameworks used in analogous studies to highlight how similar compounds are analyzed.
Properties
CAS No. |
12030-07-8 |
|---|---|
Molecular Formula |
InNb3 |
Molecular Weight |
393.537 g/mol |
InChI |
InChI=1S/In.3Nb |
InChI Key |
BMGHYHPPAQZJSQ-UHFFFAOYSA-N |
Canonical SMILES |
[Nb].[Nb].[Nb].[In] |
Origin of Product |
United States |
Preparation Methods
The preparation of CID 71355340 involves specific synthetic routes and reaction conditions. One method includes the use of N-phenylimine-containing derivatives, which are synthesized through a series of chemical reactions involving specific reagents and catalysts . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 71355340 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted products .
Scientific Research Applications
CID 71355340 has a wide range of scientific research applications In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it may be used to study cellular processes and molecular interactionsAdditionally, in industry, this compound can be used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of CID 71355340 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 71355340 remains unidentified in the evidence, several studies illustrate approaches for comparing structurally or functionally related compounds. Key examples include:
(i) Betulin-Derived Inhibitors
lists betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) as betulin-derived inhibitors. These compounds are compared based on:

- Structural motifs: Betulin’s pentacyclic triterpenoid backbone is modified with functional groups (e.g., hydroxyl, caffeoyl) to enhance inhibitory activity against specific targets.
- 3D overlays : Spatial alignment with substrates like DHEAS (CID 12594) reveals steric and electronic complementarity, critical for binding affinity .
(ii) Oscillatoxin Derivatives
describes oscillatoxin derivatives, including oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389). Comparisons focus on:

- Side-chain modifications : Methylation at specific positions (e.g., C-30) alters bioactivity and toxicity profiles.
- Biological targets : Derivatives are evaluated for interactions with marine toxins or enzymatic pathways .
(iii) Substrate and Inhibitor Profiling
In , substrates (e.g., taurocholic acid, CID 6675) and inhibitors (e.g., irbesartan, CID 3749) are compared using:
- 2D/3D structural overlays : Highlights shared pharmacophores or steric clashes.
- Functional assays : Inhibitory potency (e.g., IC₅₀ values) and substrate specificity are quantified to rank compounds .
Methodological Frameworks for Comparative Analysis
The evidence emphasizes standardized techniques for compound comparison, which could theoretically apply to this compound if structural data were available:
(i) Mass Spectrometry (MS) Techniques
- Collision-Induced Dissociation (CID): Used in and to fragment compounds and deduce structural features. For example, CID-MS differentiates ginsenoside isomers (e.g., Rf vs. F11) based on fragmentation patterns .
- Electron Transfer Dissociation (ETD) : Compared to CID in , ETD preserves post-translational modifications (e.g., ubiquitination), suggesting context-dependent advantages .
(ii) Computational and Experimental Overlays
- 3D structural alignment : uses this to compare steroid backbones of substrates (DHEAS, taurocholic acid) and inhibitors (betulin derivatives) .
Data Gaps and Limitations
The absence of this compound in the evidence precludes direct analysis. Key limitations include:
- No structural or pharmacological data: Critical for comparative studies.
- Lack of assay results : Inhibitory/kinetic parameters (e.g., IC₅₀, Ki) are unavailable for benchmarking.
Recommendations for Future Research
To enable a robust comparison of this compound with analogs, the following steps are advised:
Structural elucidation : Obtain 2D/3D structures via X-ray crystallography or NMR.
Functional profiling : Conduct enzymatic or cellular assays to determine activity.
Database cross-referencing : Validate this compound against PubChem or ChEMBL entries.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
